头孢氨苄亚砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cephalexin Sulfoxide is a derivative of Cephalexin, which is an antibiotic medication commonly prescribed to treat various bacterial infections . It belongs to the class of antibiotics called cephalosporins, which work by interfering with the production of the bacterial cell wall, leading to the destruction of the bacteria .

Synthesis Analysis

The synthesis of Cephalexin involves continuous-flow processes . The instability of the cephalosporin nucleus and its degradation at high temperature are fundamental to the application of flow chemistry in cephalosporin synthesis . The parameters were studied using DOE and a yield of 85% was obtained .Molecular Structure Analysis

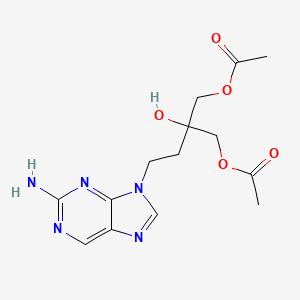

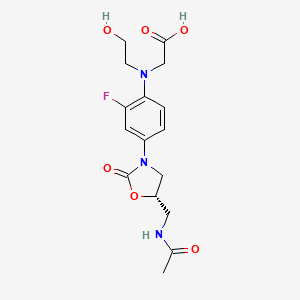

The molecular formula of Cephalexin Sulfoxide is C16H17N3O5S . The molecular weight is 363.4 g/mol . The InChI and SMILES strings provide a text representation of the molecule’s structure .Chemical Reactions Analysis

The degradation of Cephalexin has been evaluated by homogeneous (Fe 2+ /H 2 O 2 /UV) and heterogeneous (MoS 2 @Fe/H 2 O 2 /UV) photo-Fenton processes .Physical And Chemical Properties Analysis

Cephalexin Sulfoxide has a molecular weight of 363.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 363.08889182 g/mol . The Topological Polar Surface Area is 149 Ų .科学研究应用

药物制剂分析: 已经开发了一种分光光度法来测定药物制剂中的头孢菌素,如头孢氨苄。该方法涉及用 1,2-萘醌-4-磺酸 (NQS) 衍生化,并有效用于药物实验室的质量控制(Ahmed、Elbashir 和 Aboul-Enein,2015)。

降解和环境影响: 已经研究了使用 Ti/RuO2-IrO2 阳极上电生成的 Cl2-active 降解头孢氨苄。这项研究对于了解从各种废水中去除头孢氨苄(包括城市废水和尿液)并转化为可生物降解化合物的意义重大(Perea 等,2019)。

氧化机理和残留活性: 已经研究了高锰酸钾在水中氧化头孢氨苄及其转化为头孢氨苄亚砜等产物的过程。本研究深入了解了反应动力学以及氧化后抗菌活性的降低(Qian 等,2018)。

药物废水处理: 对厌氧流化床系统中头孢氨苄类药物废水的生物强化和处理的研究突出了处理来自制药行业高 COD 废水的创新方法(Saravanane、Murthy 和 Krishnaiah,2001)。

抗菌素耐药性问题: 已经研究了用头孢氨苄治疗的狗的粪便菌群中产生 CMY-2 的大肠杆菌的选择,引发了对由于使用头孢氨苄而导致抗菌素耐药性的担忧(Damborg 等,2011)。

高级氧化工艺: 已经分析了头孢氨苄在水臭氧化过程中的转化,包括亚砜衍生物的形成和对残留抗菌活性的影响。这项研究对于了解抗生素降解的环境影响至关重要(Dodd 等,2010)。

用于去除的吸附技术: 已经探索了使用天然沸石和涂有氧化锰纳米粒子的沸石从水溶液中吸附头孢氨苄,为水净化和废水处理提供了潜力(Samarghandi 等,2015)。

作用机制

Target of Action

Cephalexin Sulfoxide, also known as Cephalexin, primarily targets the bacterial cell wall. It is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

Cephalexin Sulfoxide interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacterial cell wall weakens and eventually leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cephalexin Sulfoxide is the peptidoglycan synthesis pathway in bacteria . By inhibiting this pathway, Cephalexin Sulfoxide prevents the formation of a critical component of the bacterial cell wall. This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Cephalexin Sulfoxide exhibits good absorption properties, with a bioavailability of approximately 90% . It is widely distributed into most body tissues and fluids . The drug is primarily excreted unchanged in the urine within 8 hours of administration . The elimination half-life of Cephalexin Sulfoxide ranges from 0.5 to 1.2 hours, which can be prolonged in individuals with renal impairment .

Result of Action

The molecular effect of Cephalexin Sulfoxide’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective elimination of susceptible bacterial infections. Cephalexin Sulfoxide is used to treat a number of susceptible bacterial infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .

Action Environment

The action of Cephalexin Sulfoxide can be influenced by various environmental factors. For instance, the presence of certain heavy metals in the environment can interfere with the antibiotic’s effectiveness . Furthermore, the drug’s stability and efficacy can be affected by pH levels, temperature, and the presence of other substances in the environment . Therefore, careful consideration of these factors is necessary when administering Cephalexin Sulfoxide.

安全和危害

未来方向

Cephalexin is widely used in outpatient and inpatient healthcare settings due to its favorable safety and efficacy profile . It is commonly utilized in the treatment of urinary tract infections, respiratory infections, otitis media, bone infections, and skin and soft tissue infections . Future directions may involve optimizing dosing regimens based on the patient’s age, weight, renal function, and severity of infection .

属性

| { "Design of Synthesis Pathway": "The synthesis of Cephalexin Sulfoxide can be achieved by oxidation of Cephalexin with Oxone or hydrogen peroxide in the presence of a catalyst such as molybdenum oxide or sodium tungstate.", "Starting Materials": [ "Cephalexin", "Oxone or hydrogen peroxide", "Molybdenum oxide or sodium tungstate" ], "Reaction": [ "Step 1: Dissolve Cephalexin in water.", "Step 2: Add Oxone or hydrogen peroxide to the solution.", "Step 3: Add molybdenum oxide or sodium tungstate catalyst to the solution.", "Step 4: Stir the mixture at room temperature for several hours.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure.", "Step 7: Purify the resulting solid by recrystallization from a suitable solvent." ] } | |

CAS 编号 |

56193-21-6 |

分子式 |

C16H17N3O5S |

分子量 |

363.4 g/mol |

IUPAC 名称 |

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |

InChI 键 |

GAMHLNJQISGSQF-KBHJFDKPSA-N |

手性 SMILES |

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

规范 SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

同义词 |

DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

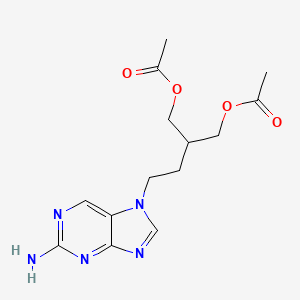

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)